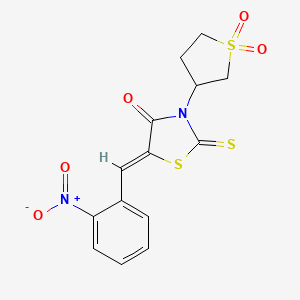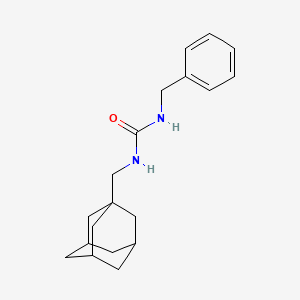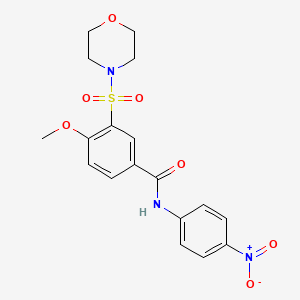![molecular formula C19H22N4O B4012579 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B4012579.png)
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide
描述
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as DMAPT and is a derivative of a naturally occurring compound, parthenolide. DMAPT has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.
作用机制
The mechanism of action of DMAPT is not fully understood, but studies have shown that it works by inhibiting the NF-κB pathway, which is a key regulator of inflammation, cell survival, and proliferation. DMAPT has been found to inhibit the phosphorylation of IκBα, which leads to the inhibition of NF-κB activation and subsequent downstream effects.
Biochemical and Physiological Effects:
DMAPT has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Furthermore, DMAPT has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
实验室实验的优点和局限性
One of the advantages of using DMAPT in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Furthermore, DMAPT has been found to have a low toxicity profile, making it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using DMAPT in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of DMAPT. One of the areas of interest is the development of novel formulations of DMAPT that can improve its solubility and bioavailability. Furthermore, there is a need for further studies to elucidate the mechanism of action of DMAPT and its effects on various signaling pathways. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of DMAPT as a potential therapeutic agent for the treatment of various diseases.
Conclusion:
In conclusion, DMAPT is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It possesses anti-inflammatory, anti-cancer, and anti-angiogenic properties and has been found to selectively target cancer cells while leaving normal cells unharmed. While there are limitations to its use in lab experiments, there are several future directions for the study of DMAPT, including the development of novel formulations and clinical trials to evaluate its safety and efficacy.
科学研究应用
DMAPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. DMAPT has also been found to possess anti-cancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. Furthermore, DMAPT has been found to possess anti-angiogenic properties, which make it a potential therapeutic agent for the treatment of various angiogenesis-dependent diseases such as diabetic retinopathy and age-related macular degeneration.
属性
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-22(2)19-14(7-6-10-20-19)12-21-18(24)11-15-13-23(3)17-9-5-4-8-16(15)17/h4-10,13H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOXKBHCJFJELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=C(N=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-bis[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperazinedicarboxamide](/img/structure/B4012497.png)
![6-methoxy-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}pyrimidin-4-amine](/img/structure/B4012498.png)


![(4-bromophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4012520.png)
![2-(4-fluorophenoxy)-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4012522.png)
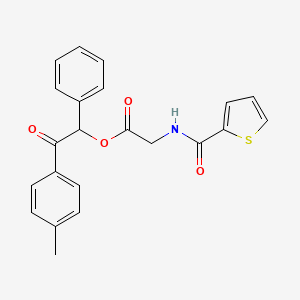
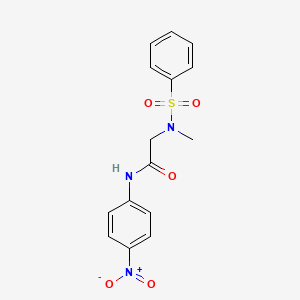
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4012537.png)
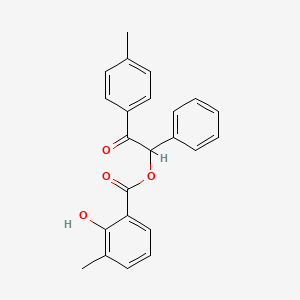
![(2S)-2-[({[(2,4-dimethylphenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoic acid](/img/structure/B4012565.png)
